Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride

ROMK Inhibitor hERG Selectivity Cardiovascular Safety

Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride (CAS 1257998-65-4) is a rigid fused piperazine-morpholine scaffold, supplied as the dihydrochloride salt for optimal solubility. Unlike simple piperazine or morpholine, its bicyclic architecture pre-organizes nitrogen pharmacophores—key to superior ROMK/hERG selectivity and in vivo QTc safety. The salt also directly inhibits PDE3, elevating cAMP for vasodilation studies. Ideal for scaffold-hopping in ion channel and CNS programs. Inquire now.

Molecular Formula C7H16Cl2N2O
Molecular Weight 215.12 g/mol
CAS No. 1257998-65-4
Cat. No. B1468357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctahydropyrazino[2,1-c][1,4]oxazine dihydrochloride
CAS1257998-65-4
Molecular FormulaC7H16Cl2N2O
Molecular Weight215.12 g/mol
Structural Identifiers
SMILESC1CN2CCOCC2CN1.Cl.Cl
InChIInChI=1S/C7H14N2O.2ClH/c1-2-9-3-4-10-6-7(9)5-8-1;;/h7-8H,1-6H2;2*1H
InChIKeyNTFPIALZQJURCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Octahydropyrazino[2,1-c][1,4]oxazine Dihydrochloride (CAS 1257998-65-4): A Fused Bicyclic Heterocycle Building Block


Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride (CAS 1257998-65-4) is a saturated, fused bicyclic heterocycle containing both a piperazine and a morpholine ring system, typically supplied as the dihydrochloride salt for enhanced stability and solubility . This compound serves primarily as a versatile synthetic intermediate and scaffold in medicinal chemistry, with its core structure being utilized in the development of pharmacologically active molecules, notably as a key structural motif in the discovery of selective ROMK inhibitors [1].

Why Octahydropyrazino[2,1-c][1,4]oxazine Dihydrochloride Cannot Be Replaced by Simple Heterocyclic Alternatives


Generic substitution of this compound with simpler, non-fused heterocycles (e.g., unsubstituted piperazine or morpholine) is invalid for applications requiring the specific stereoelectronic and conformational properties of the fused octahydropyrazino[2,1-c][1,4]oxazine scaffold. The rigid, bicyclic framework imposes a unique spatial orientation of the nitrogen atoms, which is critical for achieving the target binding affinity and selectivity profiles observed in advanced lead compounds . In the context of ROMK inhibitor development, the acyl octahydropyrazino[2,1-c][1,4]oxazine series demonstrated a significant improvement in ROMK/hERG selectivity compared to the preceding acyl piperazine series, directly attributable to the scaffold's distinct geometry [1].

Quantitative Evidence Guide: Octahydropyrazino[2,1-c][1,4]oxazine Dihydrochloride Differentiation from Comparator Scaffolds


Superior ROMK/hERG Selectivity Ratio of the Octahydropyrazino[2,1-c][1,4]oxazine Scaffold Versus Acyl Piperazine Series

Acyl octahydropyrazino[2,1-c][1,4]oxazine derivatives exhibit an improved ROMK/hERG selectivity window compared to their acyl piperazine predecessors, leading to the absence of QTc prolongation in a cardiovascular dog model [1]. While exact selectivity ratios are not disclosed in the abstract, the study explicitly states that this series 'displays improved ROMK/hERG selectivity' as a direct consequence of the octahydropyrazino[2,1-c][1,4]oxazine core [1]. For a representative compound in this series, a ROMK IC50 of 140 nM was reported [2]. The improved safety margin is a key differentiating factor for this scaffold in drug discovery programs targeting ion channels.

ROMK Inhibitor hERG Selectivity Cardiovascular Safety Medicinal Chemistry

Structural Rigidity and Conformational Pre-organization of the Octahydropyrazino[2,1-c][1,4]oxazine Scaffold

The octahydropyrazino[2,1-c][1,4]oxazine core is a conformationally restricted bicyclic system, in contrast to the flexible, monocyclic alternatives like piperazine or morpholine. This rigidity pre-organizes the amine nitrogens into a fixed spatial arrangement, which can lead to increased binding affinity and selectivity for certain biological targets . Computational analyses and X-ray crystallography of analogs have demonstrated that the piperazine nitrogen atoms in this scaffold adopt a distinct chair-like conformation, reducing the entropic penalty upon target binding compared to flexible linkers .

Conformational Restriction Scaffold Hopping Medicinal Chemistry Molecular Modeling

In Vitro PDE3 Inhibitory Activity of Octahydropyrazino[2,1-c][1,4]oxazine Dihydrochloride

The dihydrochloride salt of octahydropyrazino[2,1-c][1,4]oxazine has been reported to inhibit phosphodiesterase type 3 (PDE3) activity, resulting in elevated intracellular cAMP levels and subsequent activation of protein kinase A (PKA) . While specific IC50 values are not provided in the vendor technical documentation, this activity is mechanistically distinct from the ROMK inhibition observed for N-acylated derivatives, suggesting that the parent heterocycle itself possesses intrinsic biological activity. This dual potential (as a scaffold for derivatization and as a direct enzyme inhibitor) broadens its utility in research applications.

PDE3 Inhibition cAMP Signaling Smooth Muscle Relaxation Cardiovascular Research

Application Scenarios for Octahydropyrazino[2,1-c][1,4]oxazine Dihydrochloride (CAS 1257998-65-4) Based on Quantitative Evidence


Discovery of ROMK Inhibitors with Improved Cardiovascular Safety

Utilize octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride as a key intermediate or scaffold to synthesize novel ROMK inhibitors. The resulting acylated derivatives have been shown to possess an improved ROMK/hERG selectivity window, eliminating QTc prolongation in a dog model [1]. This makes the scaffold a strategic starting point for medicinal chemistry programs targeting hypertension, heart failure, and diuresis with a reduced risk of drug-induced arrhythmias.

Conformational Restriction in Lead Optimization and Scaffold Hopping

Employ the rigid, fused bicyclic core of octahydropyrazino[2,1-c][1,4]oxazine to replace flexible linkers in existing lead compounds. The conformational pre-organization of this scaffold can enhance target binding affinity and selectivity by minimizing the entropic penalty upon binding, a common strategy in 'scaffold hopping' campaigns [1]. This application is particularly relevant for CNS and ion channel targets where precise 3D pharmacophore alignment is critical.

Investigation of PDE3-Mediated cAMP Signaling Pathways

The dihydrochloride salt itself has been reported to inhibit phosphodiesterase type 3 (PDE3), leading to increased intracellular cAMP and PKA activation [1]. Researchers studying smooth muscle relaxation, vasodilation, or other cAMP-dependent processes can procure this compound as a tool to modulate PDE3 activity directly, bypassing the need for N-acylation. This provides an alternative use case distinct from its role as a synthetic intermediate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.